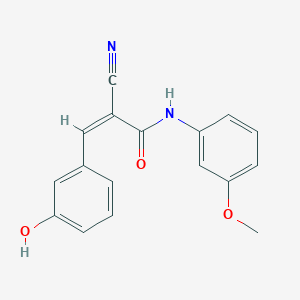
(Z)-2-Cyano-3-(3-hydroxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-Cyano-3-(3-hydroxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide, also known as CH223191, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of enamide derivatives and has been found to exhibit various biochemical and physiological effects. In
作用機序
The mechanism of action of (Z)-2-Cyano-3-(3-hydroxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide is not fully understood. However, it has been suggested that the compound may exert its pharmacological effects through the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a crucial role in the regulation of inflammation and immune responses. Inhibition of NF-κB signaling has been shown to reduce inflammation and improve the outcome of various diseases.
Biochemical and Physiological Effects:
Several studies have reported the biochemical and physiological effects of (Z)-2-Cyano-3-(3-hydroxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide. The compound has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. It has also been shown to inhibit the proliferation and migration of cancer cells in vitro and in vivo. Additionally, (Z)-2-Cyano-3-(3-hydroxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One of the advantages of using (Z)-2-Cyano-3-(3-hydroxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide in lab experiments is its high potency and selectivity. The compound has been found to exhibit potent pharmacological effects at low concentrations, making it an ideal candidate for drug development. However, one of the limitations of using (Z)-2-Cyano-3-(3-hydroxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide in lab experiments is its poor solubility in water, which may limit its bioavailability and efficacy.
将来の方向性
Several future directions can be explored in the field of (Z)-2-Cyano-3-(3-hydroxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide research. One possible direction is the development of novel drug formulations that can improve the bioavailability and efficacy of the compound. Another direction is the exploration of the compound's potential therapeutic applications in other disease models, such as autoimmune diseases and cardiovascular diseases. Additionally, further studies are needed to elucidate the molecular mechanism of action of (Z)-2-Cyano-3-(3-hydroxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide and its potential interactions with other signaling pathways.
合成法
The synthesis of (Z)-2-Cyano-3-(3-hydroxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide involves the reaction between 3-hydroxybenzaldehyde and 3-methoxybenzaldehyde with cyanoacetamide in the presence of a catalytic amount of piperidine. The reaction is carried out under reflux conditions in ethanol and water, and the resulting product is purified by column chromatography.
科学的研究の応用
(Z)-2-Cyano-3-(3-hydroxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide has been found to exhibit various pharmacological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. It has been extensively studied in vitro and in vivo, and its potential therapeutic applications have been explored in several disease models.
特性
IUPAC Name |
(Z)-2-cyano-3-(3-hydroxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-22-16-7-3-5-14(10-16)19-17(21)13(11-18)8-12-4-2-6-15(20)9-12/h2-10,20H,1H3,(H,19,21)/b13-8- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFNKJEXWWVHEJU-JYRVWZFOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=CC2=CC(=CC=C2)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)NC(=O)/C(=C\C2=CC(=CC=C2)O)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



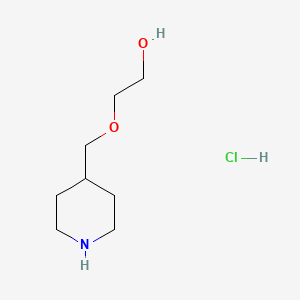
![3-amino-6-ethyl-N-[2-(4-fluorophenyl)ethyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2484290.png)
![3-(2-(4-cyclobutyl-1,4-diazepan-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2484291.png)
![4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)isoquinolin-1(2H)-one](/img/structure/B2484292.png)
![N-(5-chloro-2-methoxyphenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2484293.png)

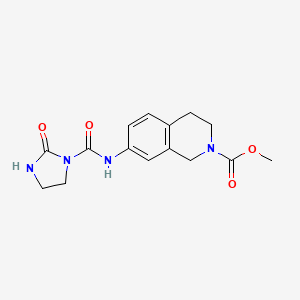
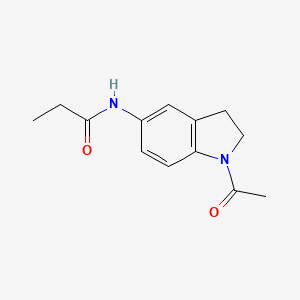
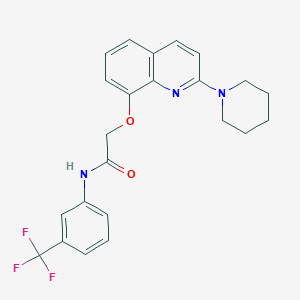
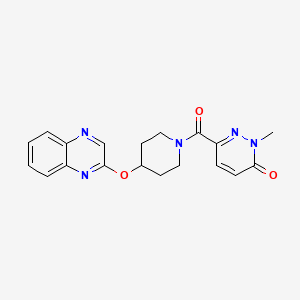
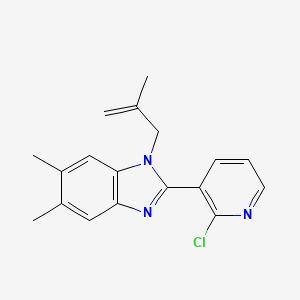
![N-(2-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)-2-methylpropanamide](/img/structure/B2484306.png)